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molecular formula C12H15NO4 B8530970 Methyl 2,2-dimethyl-3-(3-nitrophenyl)propanoate

Methyl 2,2-dimethyl-3-(3-nitrophenyl)propanoate

Cat. No. B8530970
M. Wt: 237.25 g/mol
InChI Key: WCKKZLNAARDAKU-UHFFFAOYSA-N
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Patent
US08987256B2

Procedure details

Under argon, 11.7 ml (83.32 mmol) of diisopropylamine were dissolved in 200 ml of THF and cooled to −78° C. 33.3 ml (83.32 mmol) of a 2.5 M solution of n-butyllithium in hexane were added dropwise to this solution. The reaction solution was then warmed to −10° C. and stirred at this temperature for 10 min. The reaction solution was then once more cooled to −78° C., and 8.4 ml (72.9 mmol) of methyl 2-methylpropanoate were added slowly. The mixture was then stirred at −78° C. for 30 min. 15 g (69.4 mmol) of 1-(bromomethyl)-3-nitrobenzene, dissolved in 150 ml of THF, were then slowly added dropwise. After the addition had ended, the solution was slowly warmed to room temperature and stirred overnight. After TLC check (mobile phase: toluene/ethyl acetate 10:1), saturated ammonium chloride solution was added and the reaction mixture was taken up in ethyl acetate. The aqueous phase was extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulfate. After filtration, the solvent was removed under reduced pressure. The crude product was purified chromatographically on silica gel (mobile phase toluene/ethyl acetate 20:1). This gave 12.2 g (51.4 mmol, 74% of theory) of the title compound.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
8.4 mL
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][CH:14]([CH3:19])[C:15]([O:17][CH3:18])=[O:16].Br[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([N+:28]([O-:30])=[O:29])[CH:23]=1.[Cl-].[NH4+]>C1COCC1.CCCCCC.C(OCC)(=O)C.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:13][C:14]([CH3:19])([CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([N+:28]([O-:30])=[O:29])[CH:23]=1)[C:15]([O:17][CH3:18])=[O:16] |f:4.5,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C(C)(=O)OCC
Step Three
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
8.4 mL
Type
reactant
Smiles
CC(C(=O)OC)C
Step Six
Name
Quantity
15 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then warmed to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then once more cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at −78° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
were then slowly added dropwise
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified chromatographically on silica gel (mobile phase toluene/ethyl acetate 20:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC(C(=O)OC)(CC1=CC(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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